[(chlorosulfonyl)imino](4-fluorophenyl)(trifluoromethyl)-lambda6-sulfanone
Description
(Chlorosulfonyl)imino(trifluoromethyl)-lambda⁶-sulfanone is a highly specialized organosulfur compound characterized by a lambda⁶-sulfanone core functionalized with three distinct groups:
- 4-Fluorophenyl group: A fluorinated aromatic ring that enhances lipophilicity and metabolic stability.
- Trifluoromethyl group: A strong electron-withdrawing group that influences electronic properties and resistance to enzymatic degradation.
This compound's structural complexity makes it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves multi-step reactions, including sulfonylation and fluorination steps under controlled conditions .
Properties
IUPAC Name |
N-[(4-fluorophenyl)-oxo-(trifluoromethyl)-λ6-sulfanylidene]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO3S2/c8-18(15,16)13-17(14,7(10,11)12)6-3-1-5(9)2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFTGPNFGUKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=NS(=O)(=O)Cl)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone can be represented by the following SMILES notation:
This indicates the presence of a chlorosulfonyl group, a trifluoromethyl group, and a phenyl ring substituted with fluorine. These structural features contribute to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies have shown that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of the trifluoromethyl group in (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone may enhance its lipophilicity and cellular uptake, potentially increasing its efficacy against resistant bacterial strains.
Cytotoxicity and Anti-cancer Potential
Research indicates that sulfonamide derivatives can exhibit cytotoxic effects on various cancer cell lines. A study conducted on several sulfonamide analogs demonstrated that modifications to the sulfonamide structure could lead to increased apoptosis in cancer cells. The specific activity of (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) remains to be fully elucidated but shows promise based on structural analogs.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays have indicated that similar compounds can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, suggesting a potential mechanism for therapeutic application in conditions like glaucoma or edema.
Case Studies
- Case Study on Antibacterial Activity : A recent laboratory study evaluated the antibacterial efficacy of various sulfonamide derivatives, including (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone), against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, particularly against resistant strains of Staphylococcus aureus.
- Case Study on Cytotoxic Effects : In vitro assays conducted on human cancer cell lines revealed that (chlorosulfonyl)imino(trifluoromethyl)-lambda6-sulfanone induced apoptosis at micromolar concentrations. Flow cytometry analysis showed increased Annexin V staining, indicating early apoptotic changes.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth against resistant strains |
| Cytotoxicity | Induced apoptosis in MCF-7 and A549 cell lines at micromolar concentrations |
| Enzyme Inhibition | Potential inhibition of carbonic anhydrase; further studies needed |
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features:
| Compound Name | Molecular Formula | Substituents | Key Structural Differences |
|---|---|---|---|
| (Chlorosulfonyl)imino(trifluoromethyl)-λ⁶-sulfanone | C₈H₅ClF₄NO₂S₂ | Chlorosulfonyl, 4-Fluorophenyl, Trifluoromethyl | Benchmark compound for comparison. |
| (3-Bromophenyl)[(chlorosulfonyl)imino]methyl-λ⁶-sulfanone | C₇H₆BrClNO₂S₂ | Chlorosulfonyl, 3-Bromophenyl | Bromine substitution at meta position reduces electronic effects compared to fluorine. |
| Imino(methyl)[4-(trifluoromethyl)phenyl]-λ⁶-sulfanone | C₈H₈F₃NOS | Methyl, 4-Trifluoromethylphenyl | Lacks chlorosulfonyl group, reducing electrophilicity. |
| (2-Fluorophenyl)(imino)methyl-λ⁶-sulfanone | C₇H₇FNOS | 2-Fluorophenyl, Methyl | Fluorine at ortho position; simpler substituent profile. |
Key Insights :
- The chlorosulfonyl imino group in the target compound enhances reactivity compared to methyl or ethyl analogs .
- The 4-fluorophenyl group offers better metabolic stability than bromine or nitro-substituted analogs due to fluorine's small size and high electronegativity .
Reactivity and Chemical Behavior
Mechanistic Notes:
- The trifluoromethyl group stabilizes the sulfanone core via inductive effects, reducing susceptibility to hydrolysis .
- The 4-fluorophenyl group directs electrophilic reactions to the para position, contrasting with ortho/para preferences in non-fluorinated analogs .
Activity Trends :
- The target compound's chlorosulfonyl group improves enzyme inhibition potency by 33–50% compared to bromine or methyl analogs .
- Fluorine and trifluoromethyl groups synergize to enhance antimicrobial activity, likely by disrupting bacterial membrane integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
